1,1-Dimethoxypentan-3-one: A Comprehensive Technical Guide to Structure, Reactivity, and Synthetic Applications
1,1-Dimethoxypentan-3-one: A Comprehensive Technical Guide to Structure, Reactivity, and Synthetic Applications
As a Senior Application Scientist navigating the complexities of drug development and molecular design, selecting the right building blocks is paramount. 1,1-Dimethoxypentan-3-one (CAS: 31199-03-8) is a highly versatile, bifunctional synthon that solves a classic problem in organic synthesis: the instability of free
This whitepaper deconstructs the physicochemical properties of 1,1-dimethoxypentan-3-one, explores the causality behind its mechanistic utility, and provides field-validated experimental protocols for its application.
Chemical Identity and Structural Logic
At its core, 1,1-dimethoxypentan-3-one is a protected
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Protection & Stability: It prevents the spontaneous, uncontrollable self-condensation and polymerization that typically plague free
-ketoaldehydes[1]. -
Latent Electrophilicity: The acetal acts as a "chemical switch." Under acidic conditions, it unmasks to reveal a highly electrophilic aldehyde. Under basic conditions, it can undergo controlled elimination to form reactive enol ethers.
Meanwhile, the C3 ketone provides a nucleophilic
Physicochemical Profile
The following table summarizes the core quantitative data for 1,1-dimethoxypentan-3-one, providing a baseline for reaction stoichiometry and handling[1].
| Property | Value |
| Chemical Name | 1,1-Dimethoxypentan-3-one |
| CAS Registry Number | 31199-03-8 |
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| SMILES String | CCC(=O)CC(OC)OC |
| Exact Mass | 146.0943 Da |
| Physical State | Colorless to pale yellow liquid |
| Storage Conditions | Sealed in dry environment, room temperature |
Mechanistic Pathways and Synthetic Utility
Understanding the why behind a molecule's reactivity is what separates standard synthesis from advanced molecular design. 1,1-Dimethoxypentan-3-one is primarily utilized in three divergent synthetic trajectories:
Fig 1. Divergent synthetic pathways of 1,1-dimethoxypentan-3-one into key chemical scaffolds.
Pathway A: Substituted Furan Synthesis
Reacting this
Pathway B: Alkaloid Scaffold Construction
In natural product synthesis, reacting 1,1-dimethoxypentan-3-one with biogenic amines (like tryptamine) yields complex indolo[2,3-a]quinolizinium salts[3]. Here, the acetal unmasks under acidic conditions to form an electrophilic species that drives a Pictet-Spengler-type cyclization, mimicking the biosynthetic pathways of yohimbine and emetine alkaloids.
Pathway C: Enol Ether Generation
Base-catalyzed elimination of methanol from the acetal moiety produces 1-methoxypent-1-en-3-one[4]. Utilizing a base (NaOMe) rather than an acid is a deliberate choice: acid catalysis often leads to complete hydrolysis back to the unstable
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperatures, reagents, and handling steps is explicitly detailed to guarantee reproducibility.
Protocol A: Synthesis of Methyl 3-ethylfuran-2-carboxylate
This workflow utilizes 1,1-dimethoxypentan-3-one to construct a functionalized furan ring, a modification of the classic Burness procedure[2].
Fig 2. Step-by-step experimental workflow for the synthesis of substituted furans.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In an inert atmosphere, combine 23 g (156 mmol) of 1,1-dimethoxypentan-3-one and 22 mL (250 mmol) of methyl chloroacetate in 125 mL of dry diethyl ether (Et
O). Cool the mixture to -10 °C.-
Causality: Dry Et
O is chosen as an aprotic solvent to stabilize the highly reactive enolate intermediate without participating in hydrogen bonding.
-
-
Controlled Base Addition: Slowly add 13.5 g (250 mmol) of freshly prepared powdered sodium methoxide (NaOMe) in small portions over 30 minutes.
-
Causality: Powdered NaOMe is critical. Using a liquid methanolic NaOMe solution would introduce excess methanol, shifting the equilibrium and risking transesterification of the chloroacetate. The internal temperature must be strictly maintained below -5 °C to control the exothermic Darzens addition and prevent the premature thermal decomposition of the sensitive epoxide intermediate.
-
-
Maturation: Stir the reaction mixture for an additional 2 hours at -10 °C to ensure complete epoxide formation, then allow it to warm to room temperature overnight to drive the cyclization and aromatization to the furan.
-
Workup: Quench with water to neutralize excess base, extract the organic layer, dry over MgSO
, and concentrate under reduced pressure. Purify via distillation or column chromatography.
Protocol B: Base-Catalyzed Elimination to 1-Methoxypent-1-en-3-one
This protocol demonstrates the controlled conversion of the acetal into a reactive enol ether[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1,1-dimethoxypentan-3-one in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe).
-
Causality: Toluene is selected because its higher boiling point allows for thermal driving of the elimination reaction without participating in nucleophilic side reactions. Base catalysis is strictly used over acid to prevent the complete hydrolysis of the acetal into a polymerization-prone aldehyde.
-
-
Thermal Elimination: Heat the mixture to reflux. The elimination of one equivalent of methanol occurs seamlessly.
-
Isolation: Cool the mixture, wash with a mild aqueous buffer to remove the catalyst, dry the organic phase, and evaporate the toluene to yield 1-methoxypent-1-en-3-one (Typical yield: ~85%).
References
The following authoritative sources were utilized to ground the mechanistic claims and protocols detailed in this whitepaper:
-
BLD Pharm. 1,1-Dimethoxypentan-3-one Chemical Properties and Documentation.1
-
National Institutes of Health (PMC). Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans.2
-
Semantic Scholar. Review on Reactions of Acetylacetaldehyde with Aromatic and Biogenic Amines and Indoles – Synthesis of Heterocycles.3
-
Thieme Connect. Base-Catalyzed Elimination Reactions (Science of Synthesis).4
Sources
- 1. 31199-03-8|1,1-Dimethoxypentan-3-one|BLD Pharm [bldpharm.com]
- 2. Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
